molecular formula C20H16FN3O3 B11935899 N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide

N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide

Cat. No.: B11935899
M. Wt: 365.4 g/mol
InChI Key: AAXZFPXUWCCTBX-UHFFFAOYSA-N
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Description

N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide (CAS: 2764851-04-7) is a chemical compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes a dicyano group, a methoxy-vinyl group, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide involves multiple steps. The starting materials typically include 4-(2,2-dicyano-1-methoxy-vinyl)benzyl chloride and 5-fluoro-2-methoxybenzoic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,2-dicyano-1-hydroxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide
  • N-(4-ethoxy-2,2-dicyano-1-vinyl)benzyl)-5-fluoro-2-methoxybenzamide

Uniqueness

N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dicyano and methoxy-vinyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[[4-(2,2-dicyano-1-methoxyethenyl)phenyl]methyl]-5-fluoro-2-methoxybenzamide

InChI

InChI=1S/C20H16FN3O3/c1-26-18-8-7-16(21)9-17(18)20(25)24-12-13-3-5-14(6-4-13)19(27-2)15(10-22)11-23/h3-9H,12H2,1-2H3,(H,24,25)

InChI Key

AAXZFPXUWCCTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C(=C(C#N)C#N)OC

Origin of Product

United States

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